molecular formula C15H16ClFN4 B7162980 N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine

N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine

Cat. No.: B7162980
M. Wt: 306.76 g/mol
InChI Key: FHURGZGGJGEEFF-UHFFFAOYSA-N
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Description

N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrrolidine ring, a pyrimidine ring, and substituted phenyl groups

Properties

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN4/c1-10-18-6-4-15(19-10)20-11-5-7-21(9-11)12-2-3-14(17)13(16)8-12/h2-4,6,8,11H,5,7,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHURGZGGJGEEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC2CCN(C2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the 3-chloro-4-fluorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the pyrimidine ring via cyclization reactions under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine
  • N-[1-(4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine
  • N-[1-(3-chloro-4-methylphenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine

Uniqueness

N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenyl ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.

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